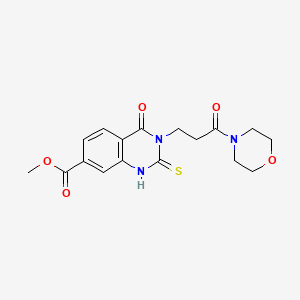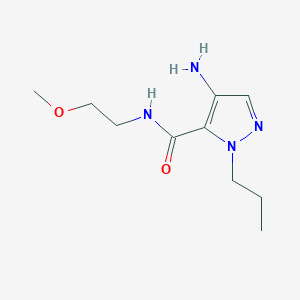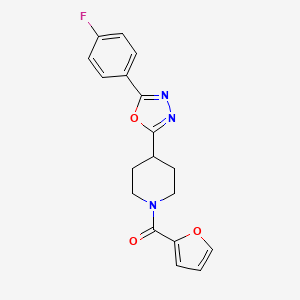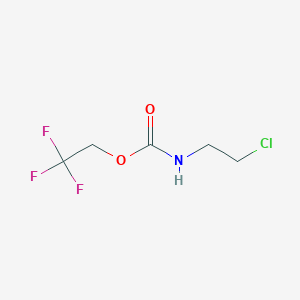
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group, a dimethylamino group, and a benzamide moietyThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making them more effective in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 4-(dimethylamino)phenylpropylamine. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with propylamine under reductive amination conditions.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step introduces the trifluoromethyl group and forms the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and interactions with biological targets .
類似化合物との比較
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial activity.
Phenyl boronic acid containing BODIPY dyes: Used in bioanalytical applications.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWZQMFJRWYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)
![6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2728350.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)


![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)

![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2728367.png)
![METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2728368.png)
